柚皮素三乙酸酯

概述

描述

Naringenin triacetate is a derivative of naringenin, a naturally occurring flavonoid predominantly found in citrus fruits. Naringenin triacetate is formed by the acetylation of naringenin, resulting in the addition of three acetyl groups. This modification enhances its solubility and bioavailability, making it a compound of interest in various scientific and industrial applications.

科学研究应用

Naringenin triacetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study flavonoid chemistry and reactions.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of functional foods and nutraceuticals due to its enhanced bioavailability and solubility.

作用机制

Target of Action

Naringenin triacetate, also known as Naringenintriacetate, exhibits a better binding affinity with multiple crystal structures of the first bromodomain BRD4 (BRD4 BD1) when compared with known inhibitors . Naringenin, a flavanone found in citrus fruits, is known to improve immunity, repair DNA damage, and scavenge free radicals . It has successfully demonstrated antagonistic activities on all types of opioid receptors .

Mode of Action

The chief mechanism of action of naringenin is the inhibition of specific cytochrome P450 isoforms—CYP1A2 and CYP3A4 in humans . Naringenin at 500 μM inhibited human two-pore channel 2, thus inhibiting the progression and reducing the metastatic potential of melanoma . Naringenin (20–160 μM) suppressed the cell migration and cell invasion tendencies of MDA-MB-231 breast cancer cells .

Biochemical Pathways

The biosynthesis pathway of naringenin constitutes a six-step process. These steps are catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase and its associated cytochrome P450 reductase, para-coumarate-CoA ligase, chalcone synthase (the key enzyme for the synthesis of naringenin), and chalcone isomerase .

Pharmacokinetics

Comprehensive nonclinical and clinical data were used to estimate the pharmacokinetic parameters of naringenin. Experiments included single-dose studies (oral and intravenous administration), multiple-dose studies, and an assessment of food-effects . For the flavonoid monoglucosides (e.g., naringenin-7 -O- glucoside), the bioavailability is several fold higher than the flavonoid rutinosides (e.g., narirutin, naringenin-7 -O- rutinoside) generally, and the enzymatic hydrolysis by lactase phloridzin hydrolase or cytosolic b-glucosidases is also required .

Result of Action

Naringenin has been reported to have antioxidant and antiandrogenic properties, as well as their ability to protect from inflammation and cancer, in various in vitro and in vivo experimental models in animals and humans . Naringenin decreased the activity of ERK2, which lowered UVB-triggered p90 (RSK) phosphorylation by attaching it with ATP competitively .

Action Environment

Environmental factors, such as ultraviolet rays, pollution, radiation, smoking, and stress, lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations These factors can influence the action, efficacy, and stability of Naringenin triacetate

生化分析

Biochemical Properties

Naringenin triacetate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit specific cytochrome P450 isoforms—CYP1A2 and CYP3A4 in humans . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Naringenin triacetate has significant effects on various types of cells and cellular processes. It has been reported to suppress autophagy and proliferation of breast cancer cells . It also promotes the differentiation and maturation of dendritic cells . Furthermore, it influences cell function by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle .

Molecular Mechanism

The molecular mechanism of action of Naringenin triacetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits the PI3k/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation .

Temporal Effects in Laboratory Settings

The effects of Naringenin triacetate change over time in laboratory settings. It has been reported that the absorption and transport of naringenin by Caco-2 cells were time- and concentration-dependent

Dosage Effects in Animal Models

The effects of Naringenin triacetate vary with different dosages in animal models. For instance, the AUC for naringenin increased more rapidly with the dose in rats and humans than in dogs where the observed increase was slower

Metabolic Pathways

Naringenin triacetate is involved in various metabolic pathways. It has been reported that naringin metabolism is a complex process simultaneously catalyzed by multiple human enzymes

Transport and Distribution

Naringenin triacetate is transported and distributed within cells and tissues. It has been reported that the transport of naringenin by Caco-2 cells is mainly involved in active transport mediated by P-glycoprotein

准备方法

Synthetic Routes and Reaction Conditions: Naringenin triacetate can be synthesized through the acetylation of naringenin. The process typically involves the reaction of naringenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of naringenin triacetate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification processes such as chromatography and crystallization to obtain high-purity naringenin triacetate.

化学反应分析

Types of Reactions: Naringenin triacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to revert to naringenin.

Oxidation: Naringenin triacetate can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: Naringenin.

Oxidation: Various oxidation products, including quinones and other oxidized derivatives.

Reduction: Reduced forms of naringenin triacetate.

相似化合物的比较

Naringenin: The parent compound, which has similar biological activities but lower solubility and bioavailability.

Naringin: A glycoside form of naringenin, found in citrus fruits, with distinct pharmacokinetic properties.

Hesperetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Uniqueness: Naringenin triacetate stands out due to its enhanced solubility and bioavailability, making it more effective in various applications compared to its parent compound and other similar flavonoids .

属性

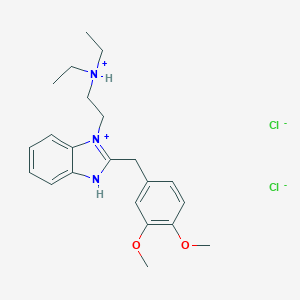

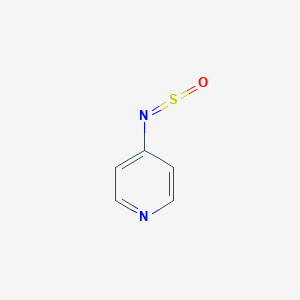

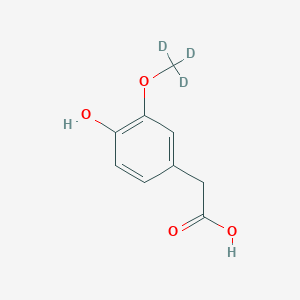

IUPAC Name |

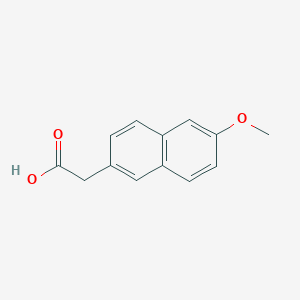

[4-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXCNZZVRAEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559290 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73111-01-0 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

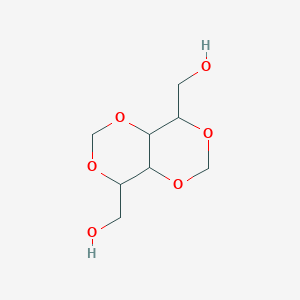

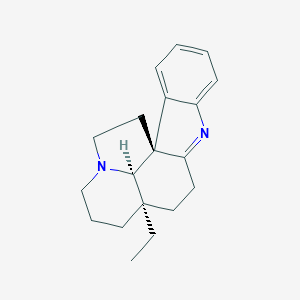

![dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20035.png)

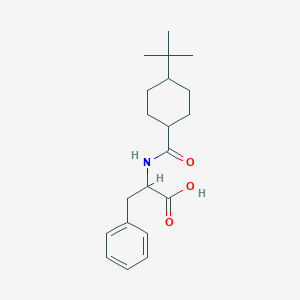

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)